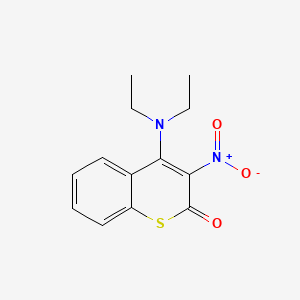

1-Thiocoumarin, 4-diethylamino-3-nitro-

描述

General Context of Thiocoumarin Systems in Organic Synthesis and Chemical Biology

Thiocoumarins represent a significant scaffold in medicinal chemistry and organic synthesis, derived from the privileged coumarin (B35378) structure. nih.govnih.gov The replacement of one or both oxygen atoms in the coumarin ring with sulfur leads to three distinct subclasses: thiocoumarins, 2-thioxocoumarins, and dithiocoumarins. nih.govresearchgate.net This bioisosteric replacement of oxygen with sulfur is a common strategy in drug discovery to modulate a molecule's chemical and physical properties. mdpi.com The sulfur atom, being less electronegative and larger than oxygen, alters the electronic distribution, reactivity, and potential biological interactions of the scaffold. nih.govmdpi.com

In organic synthesis, thiocoumarins, particularly 4-hydroxythiocoumarin, serve as versatile starting materials for creating more complex heterocyclic systems. nih.gov Various synthetic methodologies have been developed, ranging from traditional Lewis acid-catalyzed cyclizations to more modern techniques like microwave-assisted reactions, to produce a diverse library of derivatives. nih.govresearchgate.net

In the realm of chemical biology, thiocoumarins have garnered attention for a range of applications. They have been investigated for their potential as antimicrobial, anticoagulant, and anticonvulsant agents. nih.govnih.govmdpi.com Furthermore, their unique photophysical properties have led to their exploration as fluorescent probes and photocleavable protecting groups, also known as "photocages". ontosight.aimdpi.com Compared to their oxygen-containing coumarin counterparts, thiocoumarins often exhibit a significant bathochromic shift (a shift to longer wavelengths) in their light absorption, allowing for activation with visible light, which is less damaging to biological systems than UV light. mdpi.com

Structural Significance of Diethylamino and Nitro Substituents on the Thiocoumarin Core

The specific functional groups attached to the thiocoumarin core in 1-Thiocoumarin, 4-diethylamino-3-nitro- play a crucial role in defining its chemical character and potential utility. The molecule's architecture features a powerful electron-donating group (EDG) and a potent electron-withdrawing group (EWG) in proximity on the heterocyclic ring.

The 4-diethylamino group acts as a strong electron-donating group through resonance. In coumarin and thiocoumarin systems, such substituents are known to significantly influence the molecule's photophysical properties, often leading to intense fluorescence in the blue-green region of the spectrum. ontosight.aimdpi.com This "push-pull" electronic effect, created by the interplay between the donor amino group and the acceptor part of the molecule, is fundamental to the design of many fluorescent dyes and probes. mdpi.com

The 3-nitro group is a strong electron-withdrawing group. Its presence significantly modulates the electronic properties of the thiocoumarin ring, influencing its reactivity and interaction with biological targets. ontosight.aimdpi.com In heterocyclic chemistry, the nitro group is a well-established pharmacophore known to be present in various antibacterial, antifungal, and anticancer agents. mdpi.comnih.gov The introduction of an EWG at the 3-position of a coumarin ring substituted with an EDG at the 7-position is a known strategy to modify its photophysical properties. mdpi.com In the case of 1-Thiocoumarin, 4-diethylamino-3-nitro-, the nitro group, adjacent to the diethylamino group, further enhances the intramolecular charge transfer (ICT) character, which can impact its fluorescence and reactivity. ontosight.aimdpi.com A study focused on a series of synthetic 4-amino-3-nitrothiocoumarins highlighted their potential for anticonvulsant activity. mdpi.com

The combination of these two substituents on the thiocoumarin scaffold creates a molecule with a highly polarized electronic structure, suggesting potential for applications as a fluorescent marker and as a biologically active agent. ontosight.ai

Evolution of Research Perspectives on Substituted Thiocoumarins

Research interest in thiocoumarins has evolved significantly over time. While the parent coumarin scaffold has been extensively studied for decades, leading to numerous applications, thiocoumarins have historically received less attention from the scientific community. nih.govmdpi.com This disparity may be partly attributed to challenges associated with their synthesis and the relative scarcity of starting materials. mdpi.com

Early research predominantly focused on the fundamental synthesis and chemical characterization of the thiocoumarin ring system. Traditional synthetic methods often involved harsh conditions and resulted in low yields. nih.gov However, recent advancements have introduced more efficient and cleaner synthetic routes, such as microwave-assisted and organocatalytic methods, making these compounds more accessible for further investigation. nih.govresearchgate.net

The perspective on substituted thiocoumarins has shifted from being mere structural analogs of coumarins to a class of compounds with unique and advantageous properties. A significant development has been in the field of photochemistry and chemical biology with the emergence of thiocoumarin-based photocages. mdpi.com Researchers discovered that the sulfur-for-oxygen substitution leads to a desirable red-shift in absorption spectra, enabling the use of lower-energy visible light for triggering the release of caged molecules. mdpi.com This represents a substantial improvement over traditional UV-activated coumarin cages for in vivo studies. mdpi.com

Current research trends focus on the strategic design and synthesis of novel substituted thiocoumarins to fine-tune their properties for specific applications. mdpi.comnih.gov By varying the substituents at different positions on the thiocoumarin core, scientists aim to modulate their biological activity, enhance their efficacy as enzyme inhibitors, and optimize their photophysical characteristics for use as advanced fluorescent probes and sensors. mdpi.comnih.govnih.gov The investigation into compounds like 1-Thiocoumarin, 4-diethylamino-3-nitro-, which combines key structural motifs, exemplifies the ongoing effort to explore the full potential of this versatile heterocyclic system.

Data Tables

Table 1: Physicochemical Properties of 1-Thiocoumarin, 4-diethylamino-3-nitro-

| Property | Value | Source |

|---|---|---|

| CAS Number | 59647-31-3 | ontosight.ai |

| Molecular Formula | C₁₃H₁₄N₂O₃S | |

| Molecular Weight | 278.33 g/mol |

| IUPAC Name | 4-(diethylamino)-3-nitrothiochromen-2-one | |

Table 2: Key Functional Groups and Their Significance

| Functional Group | Position | Type | Significance | Source |

|---|---|---|---|---|

| Diethylamino | 4 | Electron-Donating | Influences optical/fluorescent properties | ontosight.aimdpi.com |

| Nitro | 3 | Electron-Withdrawing | Modulates electronic effects, enhances reactivity | ontosight.ainih.gov |

| Thiocarbonyl | 1 | Sulfur Analog | Alters chemical/biological properties from coumarin | ontosight.ainih.gov |

Structure

3D Structure

属性

CAS 编号 |

59647-31-3 |

|---|---|

分子式 |

C13H14N2O3S |

分子量 |

278.33 g/mol |

IUPAC 名称 |

4-(diethylamino)-3-nitrothiochromen-2-one |

InChI |

InChI=1S/C13H14N2O3S/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3 |

InChI 键 |

ITMVIGBXFFFSLQ-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |

产品来源 |

United States |

Advanced Spectroscopic Analysis and Photophysical Characterization of 1 Thiocoumarin, 4 Diethylamino 3 Nitro and Its Analogs

Structural Characterization by High-Resolution Spectroscopic Techniques

The precise molecular architecture of 1-Thiocoumarin, 4-diethylamino-3-nitro- and its analogs is elucidated through a combination of high-resolution spectroscopic methods. These techniques provide unambiguous confirmation of the compound's identity, purity, and the spatial arrangement of its constituent atoms. ontosight.ai

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of thiocoumarin derivatives. Comprehensive analysis using one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, HMBC, and NOESY) allows for the complete assignment of all proton and carbon signals. ceon.rsresearchgate.net

In analogous compounds like 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, ¹H NMR spectra reveal characteristic chemical shifts for aromatic protons on the coumarin (B35378) core and the substituent groups. ceon.rs Two-dimensional experiments are particularly crucial; for instance, ¹H-¹H COSY correlations identify spin-coupled protons, while HSQC and HMBC experiments map the direct and long-range correlations between protons and carbons, respectively. ceon.rsresearchgate.net Furthermore, NOESY correlations provide valuable information about the spatial proximity of protons, helping to define the molecule's conformation and the orientation of substituents relative to the thiocoumarin core. ceon.rs

Table 1: Representative NMR Data for a Coumarin Analog Data based on analysis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one ceon.rs

| Technique | Observation | Inferred Structural Feature |

| ¹H NMR | Signals in the aromatic region (δ 7-8 ppm) | Protons of the coumarin benzene (B151609) ring |

| Signals corresponding to the substituent | Protons of the 4-amino substituent | |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and substituent carbons | Carbon skeleton of the molecule |

| HMBC | Long-range correlations between substituent protons and coumarin core carbons | Connectivity between the substituent and the core structure |

| NOESY | Cross-peaks between protons of the substituent and protons on the coumarin ring | Spatial orientation and conformation of the molecule |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of 1-Thiocoumarin, 4-diethylamino-3-nitro-. ontosight.ai Techniques such as high-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provide highly accurate mass measurements that validate the molecular formula. For instance, the analysis of a related nitrocoumarin derivative by high-resolution electron impact mass spectrometry (HR-EIMS) determined its molecular formula to be C₁₇H₁₄N₂O₅ based on the exact mass of the molecular ion peak ([M]⁺ at m/z 326.0915). ceon.rs Fragmentation analysis within the mass spectrometer offers additional structural information by revealing characteristic bond cleavage patterns, which helps to confirm the connectivity of the functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the thiocoumarin structure. ontosight.ai The IR spectrum of a molecule like 1-Thiocoumarin, 4-diethylamino-3-nitro- is expected to show distinct absorption bands corresponding to the vibrations of its specific chemical bonds. For a closely related analog, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, characteristic vibrational frequencies have been identified. ceon.rs These include absorptions for the nitro (NO₂) group, the carbonyl (C=O) group of the lactone ring, and N-H bonds. ceon.rs The presence of the thiocarbonyl (C=S) group in 1-Thiocoumarin, 4-diethylamino-3-nitro- would be expected to produce a characteristic absorption band, distinguishing it from its standard coumarin counterpart.

Table 2: Characteristic IR Absorption Frequencies for a Nitrocoumarin Analog Data based on analysis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one ceon.rs

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3344 | N-H stretching | Amino group |

| 3083 | Ar-H stretching | Aromatic C-H |

| 1681 | C=O stretching | Lactone carbonyl |

| 1515, 1335 | Asymmetric & Symmetric NO₂ stretching | Nitro group |

In-depth Photophysical Behavior Investigations

The photophysical properties of thiocoumarins are of significant interest due to their potential use as fluorescent probes and in optical materials. nih.gov The replacement of the carbonyl oxygen with sulfur, along with the influence of the diethylamino and nitro groups, profoundly affects the absorption and emission of light.

UV-Vis Absorption and Emission Spectral Profile Analysis

The electronic absorption and emission spectra of thiocoumarin derivatives are sensitive to their molecular structure and solvent environment. researchgate.net The substitution of the coumarin oxygen atom with sulfur typically leads to a bathochromic (red) shift in both the absorption and emission spectra. nih.gov This is attributed to the lower electronegativity and higher polarizability of sulfur, which affects the energy levels of the molecular orbitals involved in the electronic transitions. nih.govnih.gov

For example, time-dependent density functional theory (TD-DFT) calculations on analogous structures predict a significant red-shift in the longest wavelength absorption maximum when oxygen is replaced by sulfur, moving from 374 nm (O) to 435 nm (S). nih.gov The electron-donating 4-diethylamino group further enhances this effect, pushing the absorption into the visible region, which is advantageous for applications involving visible light excitation. researchgate.net Conversely, the electron-withdrawing 3-nitro group also modulates the electronic properties. encyclopedia.pub The solvent polarity can also influence the spectral profiles, with more polar solvents often causing further red-shifts in the emission spectra of coumarin dyes. researchgate.net

Fluorescence Quantum Yield Determinations and Optimization Strategies

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter for fluorescent molecules. For thiocoumarin analogs, the quantum yield is often determined relative to a well-characterized standard, such as Rhodamine B. sapub.org

While the shift to a thiocarbonyl group often results in a desirable red-shifted absorption, it has been observed to significantly reduce the fluorescence quantum yield compared to the corresponding oxygen-containing coumarin. nih.gov However, the quantum yields of coumarin derivatives can be remarkably high, with some analogs exhibiting values up to 0.83. rsc.org

Several strategies can be explored to optimize the fluorescence quantum yield. The choice of solvent can have a profound impact; for some coumarin derivatives, the quantum yield is sustained in polar solvents, while for others, it can be reduced. dtic.mil Structural modifications are also key. For instance, creating a more rigid molecular structure can limit non-radiative decay pathways that compete with fluorescence, thereby increasing the quantum yield. dtic.mil The pH of the solution can also be a critical factor, as some coumarin derivatives exhibit dramatic changes in fluorescence intensity and color in response to changes in acidity or alkalinity, a property that can be harnessed for sensing applications. rsc.org

Table 3: Photophysical Properties of Selected Coumarin Analogs

| Compound Family | Key Structural Feature | Typical Absorption Max (nm) | Typical Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| DEACM | 7-diethylamino, Oxygen at pos. 1 | ~400 | - | - | nih.govsemanticscholar.org |

| Thio-DEACM | 7-diethylamino, Sulfur at pos. 1 | ~435-490 | - | Significantly reduced vs. DEACM | nih.govsemanticscholar.org |

| Substituted Coumarins | p-methyl on phenyl ring | - | - | Up to 0.83 | rsc.org |

| 4-Hydroxycoumarins | 4-hydroxy group | - | 420-460 | High in ethanol | sapub.org |

Exploration of Large Stokes' Shift Phenomena in Thiocoumarin Dyes

Thiocoumarin dyes, including 4-diethylamino-3-nitro-1-thiocoumarin, are known for exhibiting a large Stokes' shift, which is the difference between the maximum absorption and emission wavelengths. This property is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and background interference. nih.govmpg.de The significant Stokes' shift in these dyes is primarily attributed to intramolecular charge transfer (ICT) and, in some cases, excited-state intramolecular proton transfer (ESIPT) mechanisms. mpg.deresearchgate.net

Upon photoexcitation, the electron-donating 4-diethylamino group and the electron-withdrawing 3-nitro group facilitate a substantial redistribution of electron density from the donor to the acceptor moiety through the π-conjugated system. ontosight.ai This leads to a highly polar excited state that is more stabilized in polar solvents, resulting in a significant red-shift of the emission spectrum and consequently a large Stokes' shift. researchgate.netmdpi.com The replacement of the carbonyl oxygen in coumarin with sulfur to form thiocoumarin further enhances this effect, leading to a bathochromic shift in both absorption and emission spectra. nih.gov

The magnitude of the Stokes' shift can be influenced by the specific substitution pattern on the thiocoumarin core. For instance, diethylamino-substituted dyes have been shown to exhibit near-infrared emission with large Stokes' shifts of up to 144 nm and good fluorescence quantum yields. rsc.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), suggest that the large Stokes' shift arises from the re-distribution of the frontier molecular orbitals in the excited state. researchgate.net

Table 1: Stokes' Shift of Selected Coumarin and Thiocoumarin Dyes

| Compound Name | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes' Shift (nm) |

|---|---|---|---|---|

| Unsubstituted Coumarin | Various | ~310 | ~356 | ~46 |

| Diethylamino-substituted Coumarin | Various | ~420 | ~564 | ~144 |

| Furo-fused Coumarin | Toluene | ~323 | ~520 | 197 |

| 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) | Water | ~425 | ~510 | ~85 |

Note: The data in this table is compiled from various sources for illustrative purposes and may not represent the exact values for 1-Thiocoumarin, 4-diethylamino-3-nitro- under all conditions. researchgate.netresearchgate.netnih.govrsc.org

Ultrafast Excited-State Dynamics Studies

The excited-state of 1-Thiocoumarin, 4-diethylamino-3-nitro- and its analogs is short-lived, and its decay pathways are governed by several ultrafast processes, including intersystem crossing (ISC) to the triplet state.

Probing Intersystem Crossing (ISC) Rates and Mechanisms

Intersystem crossing is a non-radiative process where a molecule in an excited singlet state transitions to a triplet state of lower energy. The rate of ISC is influenced by the molecular structure, particularly the presence of heavy atoms or specific functional groups that enhance spin-orbit coupling. nih.gov For coumarin derivatives, substituents can significantly impact ISC rates. For example, the introduction of an amino group can depress the ISC rate, leading to more intense fluorescence. nih.gov Conversely, the nitro group is known to promote ISC in some aromatic compounds. rsc.org

The mechanism of ISC in these compounds can be complex. In some azidocoumarins, the position of the azido (B1232118) group relative to the carbonyl group was found to influence the intersystem crossing rate, with one isomer favoring the formation of a singlet nitrene while another produced a triplet nitrene. nih.gov Theoretical calculations can be employed to predict ISC rates and elucidate the underlying mechanisms by evaluating the spin-orbit coupling between the singlet and triplet states. nih.govresearchgate.net

Characterization of Triplet State Formation and Lifetimes

The formation of the triplet state via ISC is a critical process that influences the photophysical and photochemical behavior of thiocoumarin dyes. The triplet state is typically longer-lived than the excited singlet state and can participate in various photochemical reactions. researchgate.net The lifetime of the triplet state in coumarin derivatives can range from microseconds to seconds, depending on the molecular structure and the surrounding environment. researchgate.netrsc.org

Experimental techniques such as transient absorption spectroscopy are used to detect and characterize the triplet state. nih.gov The triplet-triplet absorption spectra and phosphorescence emission provide valuable information about the energy and lifetime of the triplet state. researchgate.net In some cases, the triplet state of coumarin derivatives can be strongly phosphorescent, even at room temperature, with quantum yields reaching up to 18.2% and lifetimes of up to 65.9 μs in certain metal complexes. rsc.org The main deactivation channel for the triplet state in many coumarin compounds is phosphorescence. researchgate.net

Solvent Polarity Effects on Photophysical Properties (Solvatochromism)

The photophysical properties of 1-Thiocoumarin, 4-diethylamino-3-nitro-, with its strong intramolecular charge transfer character, are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netrsc.orgresearchgate.net As the solvent polarity increases, the absorption and fluorescence spectra of these dyes typically exhibit a bathochromic (red) shift. rsc.orgnih.gov This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents. researchgate.net

This solvatochromic behavior can be quantified by plotting the Stokes' shift against a solvent polarity function, such as the Lippert-Mataga equation. researchgate.netnih.gov A linear correlation is often observed in moderate to higher polarity solvents, confirming the ICT nature of the fluorescent state. nih.govinstras.com However, deviations from this linearity can occur in nonpolar solvents, suggesting changes in the molecular conformation or specific solute-solvent interactions. nih.govinstras.com

The fluorescence quantum yield and lifetime are also significantly affected by solvent polarity. instras.com In many 7-aminocoumarin (B16596) dyes, the fluorescence quantum yield and lifetime tend to decrease in highly polar solvents due to the involvement of a non-radiative deexcitation pathway, potentially through a twisted intramolecular charge transfer (TICT) state. instras.com The presence of the 4-diethylamino group in 1-Thiocoumarin, 4-diethylamino-3-nitro- makes its photophysical properties particularly susceptible to solvent effects. researchgate.net

Table 2: Effect of Solvent Polarity on Photophysical Properties of a Representative Aminocoumarin Dye

| Solvent | Polarity Function (Δf) | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

|---|---|---|---|---|---|

| Cyclohexane | ~0.00 | ~390 | ~450 | High | ~4.0 |

| Dioxane | ~0.02 | ~400 | ~470 | High | ~4.5 |

| Acetonitrile | ~0.31 | ~420 | ~510 | Moderate | ~3.0 |

| Water | ~0.32 | ~430 | ~530 | Low | ~1.5 |

Note: This table presents generalized trends for aminocoumarin dyes based on available literature. Specific values for 1-Thiocoumarin, 4-diethylamino-3-nitro- may vary. researchgate.netinstras.com

Photochemical Reactivity and Kinetics

The photochemical reactivity of thiocoumarin derivatives is of significant interest, particularly for their application as phototriggers or "caged" compounds that can release a biologically active molecule upon irradiation. nih.govresearchgate.net

Analysis of Photolysis Quantum Yields and Uncaging Rates

The uncaging rate, which is the speed at which the caged molecule is released, is a crucial parameter for time-resolved studies. Thionation of the coumarin core has been shown to result in faster uncaging kinetics upon irradiation. nih.gov The presence of the nitro group can also influence the photochemical reactivity of the molecule. rsc.orgresearchgate.netmdpi.comnih.govresearchgate.net The uncaging process can be monitored using techniques such as HPLC and NMR spectroscopy to follow the disappearance of the caged compound and the appearance of the released molecule and photoproducts. nih.govresearchgate.net

Computational Chemistry Approaches for Elucidating the Electronic Structure and Reactivity of 1 Thiocoumarin, 4 Diethylamino 3 Nitro

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the electronic structure and ground-state properties of molecules. For thiocoumarin derivatives, a common approach involves using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

These calculations begin with a geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. For 1-Thiocoumarin, 4-diethylamino-3-nitro-, this would yield precise bond lengths, bond angles, and dihedral angles. The thiocoumarin core is expected to be largely planar, a key feature for its conjugated π-system. researchgate.net The calculations would also provide important energetic data, such as the total electronic energy and the heat of formation, which are indicators of the molecule's thermodynamic stability. DFT calculations have been used to show that the electron-donating effects of the sulfur atom in the thiocoumarin ring activate the 3-position for electrophilic substitution, such as nitration.

Table 1: Predicted Ground State Geometrical Parameters for the 1-Thiocoumarin Core

| Parameter | Predicted Value (Å or °) | Description |

|---|---|---|

| C=S Bond Length | ~1.65 Å | Typical double bond length for a thiocarbonyl group. |

| C-S Bond Length | ~1.78 Å | Single bond length within the heterocyclic ring. |

| C=O Bond Length | ~1.22 Å | Standard carbonyl double bond length in the lactone-like ring. |

| C=C Bond Length | ~1.38 Å | Average bond length within the aromatic and pyrone rings. |

| Ring Planarity | < 5° | Dihedral angles indicating a high degree of planarity. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Transitions

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the properties of the molecule in its electronically excited states. qnl.qa By simulating the molecule's response to an oscillating electric field, TD-DFT can predict its UV-Visible absorption spectrum, revealing the wavelengths of light it absorbs most strongly (λmax) and the intensity of these absorptions (oscillator strength, f). researchgate.netbohrium.com

For a molecule like 1-Thiocoumarin, 4-diethylamino-3-nitro-, which contains both a strong electron-donating group (diethylamino) and a strong electron-accepting group (nitro), the lowest energy electronic transition is expected to be an intense π→π* transition with significant charge-transfer character. qnl.qa This transition is responsible for the molecule's color and is sensitive to the surrounding environment, such as the polarity of the solvent. qnl.qa

Table 2: Predicted Electronic Transition Data from TD-DFT

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀ → S₁ | 450 - 500 | > 0.5 | π→π* with Intramolecular Charge Transfer (ICT) |

| S₀ → S₂ | 340 - 380 | ~ 0.2 | π→π* (local excitation) |

| S₀ → S₃ | 280 - 320 | ~ 0.3 | π→π* (local excitation) |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. taylorandfrancis.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its first electronic transition. chemrxiv.org

In 1-Thiocoumarin, 4-diethylamino-3-nitro-, the electron density of the HOMO is expected to be localized primarily on the electron-rich part of the molecule: the diethylamino group and the fused benzene (B151609) ring. Conversely, the LUMO's electron density will be concentrated on the electron-deficient portion: the nitro group and the thiopyran-2-one ring. chemrxiv.org This spatial separation of the frontier orbitals is a hallmark of a donor-π-acceptor (D-π-A) system and is fundamental to its electronic properties. mdpi.com Computational studies on similar 7-(diethylamino)coumarin derivatives show HOMO energies typically in the range of -6.1 to -6.5 eV. chemrxiv.org

Table 3: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -6.3 | Diethylamino group, Benzene ring |

| LUMO | ~ -3.5 | Nitro group, Thiopyran-2-one ring |

| HOMO-LUMO Gap | ~ 2.8 | Entire molecule |

Theoretical Modeling of Charge Transfer Characteristics in Excited States

The FMO analysis directly informs the modeling of charge transfer (CT) characteristics. The primary electronic transition (S₀ → S₁) in this molecule can be described as a HOMO→LUMO transition. Given the spatial separation of these orbitals, photoexcitation causes a significant redistribution of electron density. Specifically, an electron is promoted from an orbital centered on the donor part of the molecule to one centered on the acceptor part. mdpi.com This phenomenon is known as Intramolecular Charge Transfer (ICT).

Computational models can quantify this charge transfer by calculating the change in dipole moment between the ground and excited states. A large increase in dipole moment upon excitation is a clear indicator of ICT. Furthermore, for flexible molecules containing amino groups, theoretical models can explore the possibility of forming a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com In a TICT state, rotation occurs around the C4-N bond of the diethylamino group in the excited state, leading to a highly polar, non-emissive state that can quench fluorescence, particularly in polar solvents. mdpi.com This theoretical insight helps explain the solvatochromic and fluorogenic properties observed in many similar dyes.

Future Research Directions and Emerging Opportunities in the Chemistry of 1 Thiocoumarin, 4 Diethylamino 3 Nitro

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Current synthetic routes to 1-Thiocoumarin, 4-diethylamino-3-nitro- often involve multi-step processes that may include Friedel-Crafts cyclization, nitration, and chlorination-amination sequences. While effective, these traditional methods can sometimes present challenges in terms of yield, scalability, and the use of harsh reagents. Future research is poised to address these limitations through the exploration of more sustainable and efficient synthetic strategies.

The principles of green chemistry offer a roadmap for these advancements. scirp.org Methodologies such as microwave-assisted synthesis and the use of ultrasound irradiation are being increasingly adopted for the synthesis of coumarin (B35378) and thiocoumarin derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption. mdpi.comnih.gov For instance, microwave-assisted Mannich reactions have been successfully employed to introduce substituents at the 3-position of 4-hydroxythiocoumarin. The development of one-pot multicomponent reactions, which streamline synthetic sequences by combining multiple steps into a single operation, also represents a promising avenue for improving the efficiency and sustainability of synthesizing 1-Thiocoumarin, 4-diethylamino-3-nitro-. chemmethod.com

Furthermore, the exploration of alternative catalytic systems, such as organocatalysts or metal-free catalysts, could mitigate the environmental impact associated with traditional Lewis acid catalysts like aluminum chloride. mdpi.com A comparative analysis of existing and novel synthetic routes, considering factors like atom economy, energy efficiency, and waste generation, will be crucial in identifying the most sustainable and industrially viable pathways for the production of this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, enhanced regioselectivity. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. | Efficient, can be a greener alternative to traditional methods. scirp.org |

| One-Pot Multicomponent Reactions | Combines multiple synthetic steps into a single procedure. | Increased efficiency, reduced waste, and simplified purification. chemmethod.com |

| Green Catalysis | Utilizes environmentally benign catalysts (e.g., organocatalysts). | Avoids the use of toxic and expensive metal catalysts. mdpi.com |

Deeper Mechanistic Understanding of Photochemical and Photophysical Processes

The fluorescent properties of 1-Thiocoumarin, 4-diethylamino-3-nitro- are a cornerstone of its potential applications, particularly in imaging and diagnostics. ontosight.ai However, a comprehensive understanding of the intricate photochemical and photophysical processes that govern its light-emitting behavior is still emerging. The presence of an electron-donating diethylamino group and an electron-withdrawing nitro group suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon known to significantly influence the photophysical properties of related coumarin derivatives. ontosight.ai

Future research should focus on elucidating the excited-state dynamics of this molecule. Time-resolved spectroscopic techniques can provide invaluable insights into the lifetimes of excited states, quantum yields of fluorescence, and the kinetics of radiative and non-radiative decay pathways. A key area of investigation will be to understand how the interplay between the diethylamino and nitro functional groups, as well as the thiocarbonyl moiety, dictates the energy landscape of the excited states and the efficiency of fluorescence.

Furthermore, exploring the potential for this compound to act as a photosensitizer or to undergo photochemical reactions upon irradiation could open up new applications. For example, the use of thiocoumarin derivatives as photocages, which can release a biologically active molecule upon light activation, is an area of growing interest. nih.gov Understanding the mechanism of any potential photocleavage or photoreduction of the nitro group in 1-Thiocoumarin, 4-diethylamino-3-nitro- could pave the way for its use in photodynamic therapy or controlled drug release applications.

Integration with Advanced Spectroscopic and Imaging Techniques

The inherent fluorescence of 1-Thiocoumarin, 4-diethylamino-3-nitro- makes it a promising candidate for use as a fluorescent probe in various biological and material science applications. ontosight.ai A significant future direction will be its integration with advanced spectroscopic and imaging techniques to push the boundaries of detection and visualization.

Super-resolution microscopy techniques, which can overcome the diffraction limit of light, offer the potential to visualize cellular structures and processes with unprecedented detail. The development of photostable and bright fluorescent probes is crucial for these techniques. Investigating the photophysical properties of 1-Thiocoumarin, 4-diethylamino-3-nitro- to assess its suitability for super-resolution imaging modalities such as STED (Stimulated Emission Depletion) or PALM (Photoactivated Localization Microscopy) could be a fruitful area of research.

Computational Design of Next-Generation Thiocoumarin Derivatives

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new molecules with tailored properties. In the context of 1-Thiocoumarin, 4-diethylamino-3-nitro-, computational approaches can provide profound insights into its structure-property relationships and guide the synthesis of next-generation derivatives with enhanced performance.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, absorption and emission spectra, and other photophysical properties of the molecule. nih.gov These theoretical studies can help to understand the role of different functional groups on the observed properties and to predict how modifications to the molecular structure will affect its performance. For instance, computational screening of various substituents on the thiocoumarin scaffold can identify candidates with optimized absorption and emission wavelengths, higher quantum yields, or improved two-photon absorption cross-sections for bioimaging applications.

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of 1-Thiocoumarin, 4-diethylamino-3-nitro- and its derivatives with specific biological targets, such as enzymes or receptors. nih.gov This information can guide the design of more potent and selective inhibitors or probes for therapeutic or diagnostic purposes. The in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also help to prioritize the synthesis of derivatives with favorable pharmacokinetic profiles.

Expanded Utility in Interdisciplinary Chemical Biology and Materials Science

The unique combination of fluorescence, reactivity, and a versatile scaffold makes 1-Thiocoumarin, 4-diethylamino-3-nitro- a promising platform for a wide range of interdisciplinary applications in chemical biology and materials science.

In chemical biology, a significant opportunity lies in the development of this compound as a molecular probe for studying complex biological systems. nih.gov Its potential use as a building block for more complex molecules with targeted biological activities is an active area of research. For example, it could be incorporated into larger molecular architectures to create targeted fluorescent labels for specific proteins or cellular organelles. Furthermore, the development of "caged" versions of this compound, where its fluorescence or biological activity is masked until a specific stimulus is applied, could provide powerful tools for spatiotemporal control over biological processes. nih.gov

In materials science, the thiocoumarin scaffold can be integrated into polymers or other materials to create functional materials with novel optical or electronic properties. ontosight.ai For instance, its incorporation into polymers could lead to the development of fluorescent sensors for detecting changes in the local environment, such as temperature or pH. The unique electronic properties conferred by the thiocarbonyl group and the nitro and diethylamino substituents could also be exploited in the design of organic electronic materials for applications in light-emitting diodes (OLEDs) or photovoltaic devices. The exploration of its use in creating novel drug delivery systems, where the compound acts as both a fluorescent tracker (B12436777) and a therapeutic agent, is another exciting avenue for future research. nih.gov

常见问题

Basic Research Questions

Q. How can researchers design a robust synthesis route for 1-Thiocoumarin, 4-diethylamino-3-nitro-?

- Methodological Answer : Begin with nitro-functionalized coumarin precursors, leveraging nucleophilic aromatic substitution (NAS) at the 4-position. For example, reflux 3-nitrocoumarin derivatives with diethylamine in anhydrous solvents (e.g., DMF or THF) under inert atmosphere, using triethylamine as a base to facilitate deprotonation. Monitor reaction progress via TLC or HPLC, and purify via column chromatography. Reference similar synthetic pathways for 4-amino-3-nitro-1-thiocoumarins, where reaction conditions (e.g., solvent polarity, temperature) critically influence yield .

Q. What spectroscopic techniques are essential for validating the structure and purity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR : Confirm substitution patterns (e.g., diethylamino group at C4, nitro at C3) via H and C NMR, comparing chemical shifts to related thiocoumarins .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) to confirm the molecular formula.

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, if feasible .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at λmax for nitroaromatic systems (~300–400 nm).

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize in vitro enzyme inhibition assays targeting therapeutic pathways (e.g., anticonvulsant activity via GABA modulation). Use positive controls (e.g., valproic acid) and dose-response curves (IC50 calculations). Reference studies on 4-amino-3-nitro-1-thiocoumarins, where structural analogs showed activity in rodent seizure models .

Advanced Research Questions

Q. What strategies optimize synthesis yield and scalability while minimizing side products?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables (solvent, temperature, reagent ratios). For example, use a central composite design to model interactions between diethylamine concentration and reaction time. Employ green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Characterize side products (e.g., via LC-MS) to identify degradation pathways .

Q. How can mechanistic studies elucidate the compound’s biological activity?

- Methodological Answer : Combine computational (molecular docking) and experimental (site-directed mutagenesis) approaches. For example, dock the compound into GABA receptor models to predict binding modes, then validate using mutant receptors in electrophysiology assays. Compare results to structurally related anticonvulsants to identify critical pharmacophores .

Q. What in vivo models are appropriate for evaluating therapeutic potential and toxicity?

- Methodological Answer : Use rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) for anticonvulsant screening. Monitor pharmacokinetics (plasma half-life, brain permeability) via LC-MS/MS. Conduct acute toxicity studies (LD50) and histopathological analysis to assess safety margins .

Q. How should researchers address contradictions in reported biological data across studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. For example, discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH, enzyme sources). Replicate studies under standardized protocols and perform meta-analyses to identify confounding variables .

Q. What methodologies support structure-activity relationship (SAR) studies for derivative design?

- Methodological Answer : Synthesize analogs with modifications at the 3-nitro or 4-diethylamino groups. Test substituent effects using in silico tools (e.g., CoMFA or QSAR models) paired with biological assays. Prioritize derivatives with improved logP (for blood-brain barrier penetration) or reduced cytotoxicity .

Data Presentation Guidance

- Tables : Organize synthetic yields, spectroscopic data, and bioactivity results in comparative tables. For example:

| Derivative | Substituent (C4) | Reaction Yield (%) | IC50 (μM) | LogP |

|---|---|---|---|---|

| Parent | Diethylamino | 72 | 12.3 | 2.5 |

| Analog A | Morpholino | 68 | 18.7 | 2.1 |

Refer to journal guidelines (e.g., Med. Chem. Commun.) for formatting clarity and avoiding excessive structural details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。